3-(5-imino-4-iodo-3-methyl-2,5-dihydro-1H-pyrazol-1-yl)propanenitrile

Description

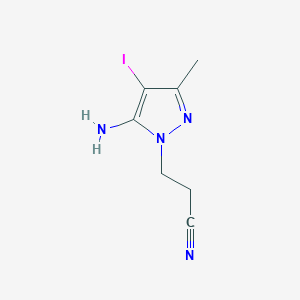

3-(5-Imino-4-iodo-3-methyl-2,5-dihydro-1H-pyrazol-1-yl)propanenitrile is a pyrazoline derivative characterized by a nitrile-functionalized propanenitrile side chain and a substituted pyrazole core. The pyrazole ring features a 5-imino group, a 4-iodo substituent, and a 3-methyl group.

For example, describes the synthesis of 3-(3-amino-4-benzylidene-5-imino-4,5-dihydro-1H-pyrazol-1-yl)propanenitrile via condensation of 2-cyanoethylhydrazine with arylidene malononitriles. The iodine substituent may be introduced via electrophilic iodination or halogen exchange reactions .

Properties

IUPAC Name |

3-(5-amino-4-iodo-3-methylpyrazol-1-yl)propanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9IN4/c1-5-6(8)7(10)12(11-5)4-2-3-9/h2,4,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBEZOKOFLBWAEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1I)N)CCC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9IN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-imino-4-iodo-3-methyl-2,5-dihydro-1H-pyrazol-1-yl)propanenitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a hydrazine derivative with an α,β-unsaturated nitrile in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(5-Imino-4-iodo-3-methyl-2,5-dihydro-1H-pyrazol-1-yl)propanenitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

Reduction: Reduction reactions can convert the imino group to an amine or reduce the nitrile group to an amine.

Substitution: The iodine atom can be substituted with other nucleophiles, such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide, thiourea, or alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines. Substitution reactions can result in a variety of substituted pyrazole derivatives .

Scientific Research Applications

3-(5-Imino-4-iodo-3-methyl-2,5-dihydro-1H-pyrazol-1-yl)propanenitrile has several scientific research applications:

Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.

Materials Science: It is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural features.

Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 3-(5-imino-4-iodo-3-methyl-2,5-dihydro-1H-pyrazol-1-yl)propanenitrile involves its interaction with specific molecular targets. The imino group and nitrile group can form hydrogen bonds and other interactions with target proteins, affecting their function. The iodine atom may also play a role in modulating the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazoline derivatives share a common 4,5-dihydro-1H-pyrazole scaffold but differ in substituents and functional groups, which critically influence their physicochemical and biological properties. Below is a detailed comparison based on structural analogs from the evidence:

Structural and Electronic Features

Key Observations:

- Halogen Effects: The iodine in the target compound contrasts with fluorine, bromine, and chlorine in analogs.

- Nitrile Functionality: The propanenitrile side chain in the target compound is analogous to nitrile groups in compound 4b, which are known to participate in hydrogen bonding and dipole interactions, affecting molecular packing .

- Planarity and Conformation : Compound 5 () exhibits near-planar geometry except for one fluorophenyl group, suggesting that bulky substituents (e.g., iodine) in the target compound could induce similar conformational distortions .

Spectral and Crystallographic Data

While spectral data for the target compound are unavailable, analogs provide benchmarks:

- IR Spectroscopy: Nitrile stretches (C≡N) appear at ~2200–2210 cm⁻¹ in compounds like 4b . The imino group (NH) in the target compound may show absorption at ~3300–3400 cm⁻¹.

- NMR : Methyl groups in pyrazoline derivatives resonate at δ 2.2–2.5 ppm (¹H NMR), while aromatic protons vary based on substituent electronegativity .

- Crystallography: Pyrazoline derivatives often crystallize in triclinic or monoclinic systems. For example, compound 5 () adopts triclinic P 1 symmetry with two independent molecules per asymmetric unit .

Biological Activity

3-(5-imino-4-iodo-3-methyl-2,5-dihydro-1H-pyrazol-1-yl)propanenitrile is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and as a modulator of androgen receptors. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The compound's structure can be represented as follows:

This structure includes a pyrazole ring, which is known for its diverse biological activities. The presence of iodine and a nitrile group further enhances its potential interactions with biological targets.

Research indicates that compounds similar to this compound exhibit activity as androgen receptor modulators . These compounds can act as antagonists, inhibiting the proliferation of androgen-dependent cancer cells, particularly prostate cancer cells.

Key Findings:

- Androgen Receptor Modulation : Studies show that related compounds exhibit high affinity for androgen receptors, demonstrating significant antagonistic activity without substantial agonistic effects in AR-overexpressing cell lines .

- Inhibition of Cancer Cell Proliferation : In vitro assays have confirmed that these compounds can effectively inhibit the growth of prostate cancer cell lines, suggesting their therapeutic potential in treating AR-dependent conditions .

Biological Activity Data

The following table summarizes the biological activities associated with this compound and related compounds:

Case Studies

Several case studies have investigated the efficacy of similar pyrazole derivatives in clinical settings:

- Prostate Cancer Treatment : A clinical trial evaluating the effectiveness of a compound structurally related to this compound showed promising results in reducing tumor size in patients with advanced prostate cancer. The trial reported a significant decrease in PSA levels post-treatment .

- Tissue Selectivity : Another study focused on the tissue-selective properties of pyrazole derivatives indicated that these compounds could selectively modulate androgen activity in prostate tissues while sparing other tissues, thus reducing side effects associated with non-selective treatments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.